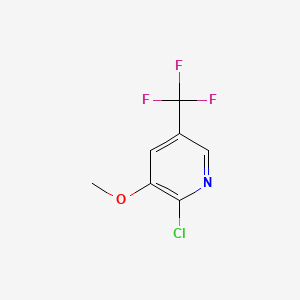

2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

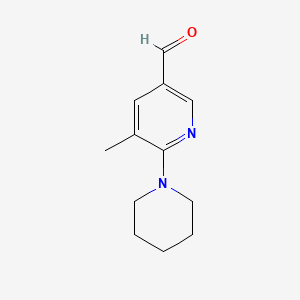

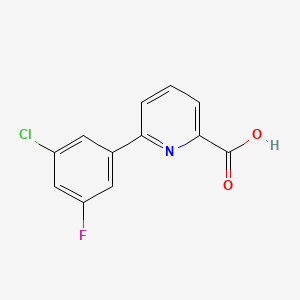

2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Synthesis Analysis

The synthesis of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine involves two main methods. One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Molecular Structure Analysis

The molecular structure of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis

2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine is a colorless or white to yellow powder or crystals or liquid . It has a molecular weight of 211.57 .Applications De Recherche Scientifique

Synthesis and Chemical Applications

Synthesis Methods and Chemical Interactions 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine has been a focus of various synthesis studies. Li Zheng-xiong summarized five primary synthetic methods for this compound, highlighting its applications as intermediates in pharmaceuticals, agrochemicals, biochemicals, especially in herbicides, and discussing the current study situation and future trends (Li Zheng-xiong, 2004). Similarly, Lu Xin-xin reviewed the standard processes of synthesizing this compound, emphasizing its wide usage in pesticide synthesis (Lu Xin-xin, 2006).

Complex Formation and Crystal Structures The compound has been used in creating complex structures and understanding molecular interactions. For instance, Stefan Nückel et al. discussed the synthesis of novel square-planar, terdentate, aryl-substituted pyridine−diimine Rh(I) and Ir(I) chloro complexes from the free ligands and other compounds (Stefan Nückel and P. Burger, 2001). Sen Ma et al. presented the syntheses and crystal structures of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives, discussing their hydrogen-bonding interactions and crystallization properties (Sen Ma et al., 2018).

Agricultural Applications

Herbicide Synthesis The chemical serves as a key intermediate in the synthesis of certain herbicides. Zuo Hang-dong discussed the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a crucial intermediate for creating the highly efficient herbicide trifloxysulfuron (Zuo Hang-dong, 2010).

Broad-Spectrum Herbicidal Activity M. Moran elaborated on the herbicidal activity of certain compounds, including N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, exhibiting excellent herbicidal activity on a broad spectrum of vegetation at low application rates (M. Moran, 2003).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-3-methoxy-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c1-13-5-2-4(7(9,10)11)3-12-6(5)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFZEHDMELRBFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855790 |

Source

|

| Record name | 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine | |

CAS RN |

1227563-67-8 |

Source

|

| Record name | 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B582202.png)